molecular formula C15H22N2O4S B4242167 1-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE

1-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4242167
M. Wt: 326.4 g/mol
InChI Key: GLAYOKQADLVWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of piperidinecarboxamides It is characterized by the presence of a piperidine ring, a methoxybenzyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the piperidine derivative.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonylation reactions, often using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinecarboxamide, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the methoxybenzyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form novel compounds.

Biology:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

Industry:

  • Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The methoxybenzyl group may facilitate binding to certain receptors or enzymes, while the piperidine ring can enhance the compound’s stability and bioavailability. The methylsulfonyl group may contribute to the compound’s solubility and reactivity.

Comparison with Similar Compounds

    1-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE: can be compared to other piperidinecarboxamides, such as:

Uniqueness:

  • The presence of the methoxybenzyl group distinguishes it from other piperidinecarboxamides, potentially enhancing its binding affinity and specificity for certain targets.
  • The methylsulfonyl group may impart unique solubility and reactivity characteristics compared to other sulfonyl derivatives.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-14-7-5-12(6-8-14)10-16-15(18)13-4-3-9-17(11-13)22(2,19)20/h5-8,13H,3-4,9-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAYOKQADLVWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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